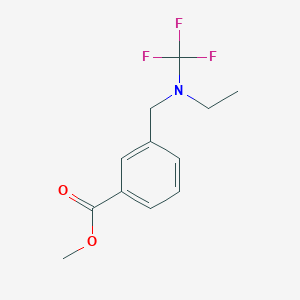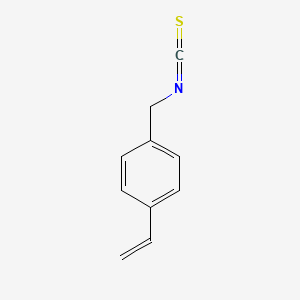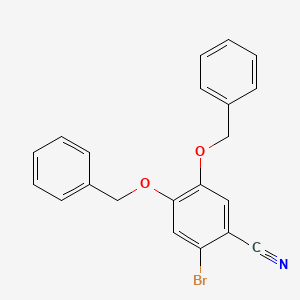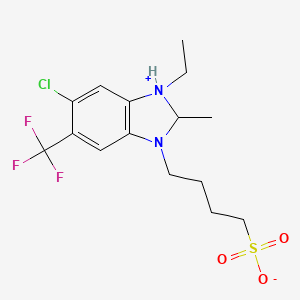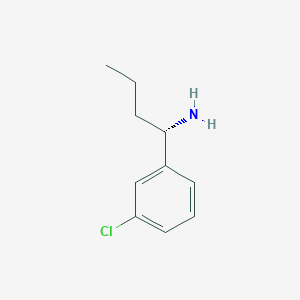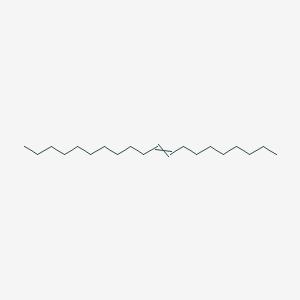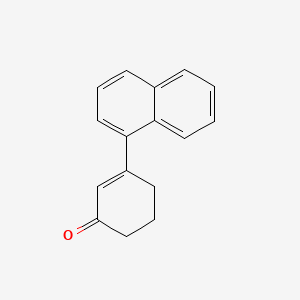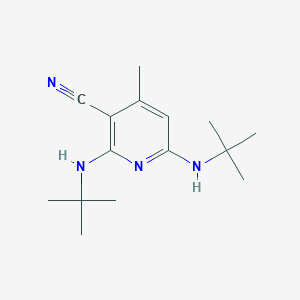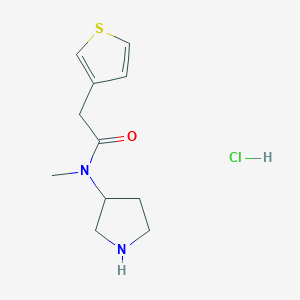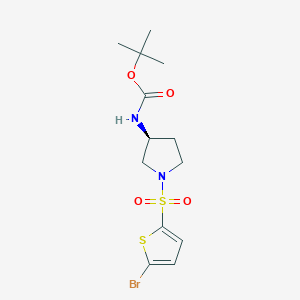
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring, a bromothiophene moiety, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This is followed by the sulfonylation of the bromothiophene to introduce the sulfonyl group. The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. Finally, the tert-butyl carbamate group is introduced via a carbamation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups in place of the bromine atom.
科学的研究の応用
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromothiophene moiety may also play a role in binding to specific sites on enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Uniqueness
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the tert-butyl carbamate group, which can enhance the compound’s stability and solubility. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity compared to similar compounds.
特性
分子式 |
C13H19BrN2O4S2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-9-6-7-16(8-9)22(18,19)11-5-4-10(14)21-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)/t9-/m0/s1 |
InChIキー |
LACATDYALVQWEF-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


